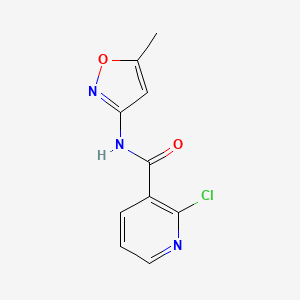

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Description

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group and a chloro group, as well as an oxazole ring with a methyl group

Properties

IUPAC Name |

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-5-8(14-16-6)13-10(15)7-3-2-4-12-9(7)11/h2-5H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAPFKORZUBJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-2-chloropyridine and 2-bromo-3-methyl-1,2-oxazole, under suitable conditions.

Coupling reaction: The oxazole ring is then coupled with the pyridine ring through a carboxamide linkage. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxazole N-oxides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits properties that make it a candidate for drug development, particularly in the following areas:

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine derivatives have shown antimicrobial effects against various pathogens. For instance, studies have demonstrated that pyridine-based compounds can inhibit bacterial growth, making them useful in developing new antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Heterocyclic amines are often investigated for their potential to induce apoptosis in cancer cells. The structural features of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine derivatives allow for interactions with biological targets involved in cancer progression .

Agricultural Applications

In agriculture, heterocyclic compounds have been explored for their effectiveness as herbicides and pesticides. The specific application of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine derivatives includes:

Herbicidal Activity

Studies have indicated that pyridine-based herbicides can effectively control weed populations while being less harmful to crops. The chlorinated structure of this compound enhances its activity against specific weed species, making it a candidate for formulation as a selective herbicide .

Data Table: Summary of Applications

| Application Area | Specific Use | Supporting Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | |

| Anticancer agents | ||

| Agricultural Science | Herbicides |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of pyridine derivatives against Staphylococcus aureus. Results showed significant inhibition of bacterial growth at low concentrations of the compound .

- Anticancer Research : Research conducted by the National Cancer Institute explored the cytotoxic effects of similar heterocyclic amines on various cancer cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways .

- Herbicidal Effectiveness : A field trial assessed the effectiveness of pyridine-based herbicides on common agricultural weeds. The results demonstrated a marked reduction in weed biomass with minimal impact on crop yield, suggesting a favorable profile for agricultural use .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide: This compound is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings.

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide: A similar compound with a different substitution pattern on the pyridine ring.

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: A related compound where the pyridine ring is replaced with a benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement combining a pyridine ring with an oxazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 237.64 g/mol. The presence of chlorine and the oxazole ring is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Coupling Reaction : The oxazole is then coupled with the pyridine ring via a carboxamide linkage, often using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for cytotoxic activity against various cancer cell lines, including:

- HT29 (Colorectal Cancer) : In vitro studies indicate that this compound exhibits significant cytotoxicity against HT29 cells, with a half-maximal cytotoxic concentration (CC) comparable to established chemotherapeutics like cisplatin .

| Compound | CC (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 58.4 | ~3 |

| Cisplatin | 47.2 | <1 |

| 5-Fluorouracil | 381.2 | <1 |

The selectivity index indicates that this compound is less toxic to normal cells compared to cancer cells, suggesting its potential as a safer alternative in cancer therapy .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as VEGFR-2 and Aurora A kinase, which are crucial in cancer cell proliferation and survival .

- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in cancer cells while sparing normal cells .

Additional Biological Activities

Beyond anticancer effects, preliminary research suggests that this compound may exhibit:

- Antimicrobial Activity : Its structural components suggest potential efficacy against various microbial strains.

- Immunosuppressive Effects : Some derivatives within the same chemical family have shown immunosuppressive properties, indicating broader therapeutic applications .

Case Studies and Research Findings

Several studies have explored related compounds within the oxazole-pyridine class:

- Oxazolo[5,4-d]pyrimidine Derivatives : These compounds have demonstrated promising anticancer activity and are under investigation for their ability to modulate immune responses and inhibit tumor growth through various pathways .

- Comparative Studies : Research comparing the biological activities of similar compounds has underscored the unique efficacy and lower toxicity profiles of derivatives like this compound relative to traditional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.